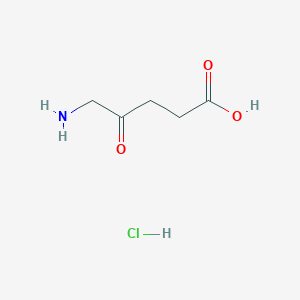

5-Aminolevulinic acid hydrochloride

Vue d'ensemble

Description

5-Aminolevulinic acid hydrochloride (5-ALA HCl; C₅H₁₀ClNO₃) is a hydrochloride salt of 5-aminolevulinic acid, a naturally occurring non-proteinogenic amino acid. It serves as a precursor in the heme biosynthesis pathway, leading to the production of protoporphyrin IX (PpIX), a photosensitizer critical in photodynamic therapy (PDT) . Clinically, 5-ALA HCl is used for tumor visualization and ablation in conditions like bladder cancer and actinic keratosis . Its water solubility (50 mg/mL) and acidic pH (2.5–3.0 at 10 g/L) facilitate formulation in topical and oral solutions . However, systemic administration may cause hypotension, necessitating careful patient monitoring .

Méthodes De Préparation

Voies synthétiques et conditions de réaction: L'acide aminolévulinique chlorhydrate peut être synthétisé par diverses méthodes. Une méthode courante consiste à faire réagir l'anhydride succinique avec l'acétate d'amide dans des conditions contrôlées . Une autre méthode implique la voie de Shemin, dans laquelle l'acide aminolévulinique est formé par la condensation du succinyl-CoA et de la glycine .

Méthodes de production industrielle: Dans les milieux industriels, l'acide aminolévulinique chlorhydrate est produit en utilisant des méthodes de synthèse brevetées. Le composé est généralement stocké à basse température pour maintenir sa stabilité et prévenir sa dégradation .

Analyse Des Réactions Chimiques

Types de réactions: L'acide aminolévulinique chlorhydrate subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants:

Réduction: Le composé peut être réduit dans des conditions spécifiques pour produire différents dérivés.

Substitution: L'acide aminolévulinique peut subir des réactions de substitution avec divers réactifs pour former de nouveaux composés.

Produits principaux: Les principaux produits formés à partir de ces réactions comprennent la protoporphyrine IX et d'autres dérivés de tétrapyrroles, qui sont cruciaux dans les processus biologiques tels que le transport de l'oxygène et la photosynthèse .

Applications de la recherche scientifique

L'acide aminolévulinique chlorhydrate a une large gamme d'applications dans la recherche scientifique:

Chimie:

Biologie:

Médecine:

- Utilisé en photothérapie dynamique pour le traitement de la kératose actinique et de certains types de cancer .

- Employé en chirurgie guidée par fluorescence pour visualiser les tissus malins .

Industrie:

- Appliqué dans l'industrie agroforestière comme régulateur de croissance des plantes et biopesticide .

Mécanisme d'action

L'acide aminolévulinique chlorhydrate exerce ses effets par sa conversion en protoporphyrine IX, un composé photoactif. Lorsqu'elle est exposée à des longueurs d'onde spécifiques de la lumière, la protoporphyrine IX génère des espèces réactives de l'oxygène, ce qui entraîne des dommages cellulaires et l'apoptose dans les cellules ciblées. Ce mécanisme est particulièrement utile en photothérapie dynamique pour le traitement du cancer .

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

5-ALA is primarily utilized in PDT due to its role as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that selectively damage tumor cells. The following are key medical applications:

- Skin Conditions : 5-ALA is used in treating actinic keratosis and superficial basal cell carcinoma. It is applied topically and activated with blue light to target precancerous lesions effectively .

- Cancer Treatment : It has shown promise in treating various cancers, including bladder cancer and gliomas. In glioma surgeries, 5-ALA enhances the visualization of malignant tissues under blue light, aiding surgeons in achieving complete tumor resection .

Diagnostic Applications

5-ALA serves as a diagnostic agent by enabling fluorescence-guided surgery. Its accumulation in cancer cells allows for better visualization during surgical procedures:

- Fluorescence Imaging : In high-grade gliomas, 5-ALA fluorescence can help differentiate tumor tissue from healthy brain tissue during surgery, improving surgical outcomes .

- Gastric Cancer Detection : Studies indicate that 5-ALA can aid in detecting gastric cancer lesions and assessing surgical margins through fluorescence navigation techniques .

Agricultural Applications

5-ALA is recognized for its role as a growth regulator in agriculture. Its applications include:

- Plant Growth Enhancement : It stimulates chlorophyll synthesis and improves plant resilience against abiotic stresses, leading to increased crop yields .

- Livestock Nutrition : As a feed additive, 5-ALA enhances ATP production and immune responses in animals such as poultry and shrimp, promoting better growth performance and health .

Research Applications

In addition to its clinical uses, 5-ALA is extensively studied for its potential in various research fields:

- Biochemical Studies : Researchers utilize 5-ALA to explore metabolic pathways involving tetrapyrrole compounds like heme and chlorophyll, which are crucial for cellular functions .

- Development of New Therapies : Ongoing studies are investigating the efficacy of 5-ALA in combination with other therapeutic agents for enhanced treatment outcomes in oncology .

Table 1: Summary of Medical Applications of this compound

| Application Area | Specific Use Cases | Mechanism/Outcome |

|---|---|---|

| Skin Conditions | Actinic keratosis treatment | PDT with blue light activation |

| Cancer Treatment | Gliomas, bladder cancer | Fluorescence-guided surgery |

| Diagnostic Imaging | Gastric cancer detection | Fluorescence navigation for lesion assessment |

Table 2: Agricultural Applications of this compound

| Application Area | Specific Use Cases | Mechanism/Outcome |

|---|---|---|

| Crop Production | Growth regulator | Enhances chlorophyll synthesis |

| Livestock Nutrition | Feed additive for poultry and shrimp | Improves ATP production and immune response |

Case Study 1: Glioma Surgery

A study evaluated the effectiveness of using 5-ALA during glioma resections. The results showed that using fluorescence guidance significantly increased the rate of complete tumor removal compared to conventional techniques, with sensitivity rates between 81% to 87% .

Case Study 2: Actinic Keratosis Treatment

In a clinical trial involving patients with actinic keratosis, those treated with topical 5-ALA combined with PDT exhibited a higher clearance rate of lesions compared to those receiving standard treatments alone .

Mécanisme D'action

Aminolevulinic acid hydrochloride exerts its effects through its conversion to protoporphyrin IX, a photoactive compound. When exposed to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species, leading to cell damage and apoptosis in targeted cells. This mechanism is particularly useful in photodynamic therapy for cancer treatment .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 5-ALA HCl with its derivatives, 5-Aminolevulinic acid phosphate (ALA-P) and 5-Aminolevulinate methyl ester hydrochloride (MAL-HCl):

- Lipophilicity : MAL-HCl’s methyl ester group enhances lipophilicity (LogP ≈ -0.95), improving cellular membrane penetration compared to 5-ALA HCl (LogP ≈ -1.82) and ALA-P (LogP ≈ -2.15) .

- Stability : ALA-P’s phosphate group increases stability in aqueous formulations, while MAL-HCl requires recrystallization to achieve >99% purity .

Efficacy in Photodynamic Therapy (PDT)

- 5-ALA HCl : Induces PpIX accumulation in neoplastic tissues, enabling targeted PDT. In a clinical study, 90.9% of patients with severe actinic keratosis achieved remission after 3–4 sessions . However, its hydrophilic nature limits penetration in thicker lesions.

- MAL-HCl: Superior for nodular basal cell carcinoma due to enhanced tissue penetration. ALA-P showed comparable efficacy to 5-ALA HCl in superficial lesions but required longer incubation times .

Activité Biologique

5-Aminolevulinic acid hydrochloride (5-ALA HCl) is a naturally occurring amino acid that plays a crucial role in the biosynthesis of heme and various tetrapyrrole compounds. Its biological activity has garnered significant attention, particularly in medical applications such as photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). This article delves into the biological activities of 5-ALA HCl, supported by case studies, research findings, and data tables.

Overview of 5-Aminolevulinic Acid

5-ALA serves as a precursor in the heme synthesis pathway. It is produced from glycine and succinyl-CoA under the action of the enzyme 5-aminolevulinic acid synthase (ALAS). The accumulation of 5-ALA in cells leads to the production of protoporphyrin IX (PPIX), which exhibits fluorescence properties when exposed to specific wavelengths of light. This characteristic has been exploited in various clinical applications, particularly in oncology.

Biological Activities

1. Antioxidant Properties

5-ALA has demonstrated significant antioxidant effects by inducing heme oxygenase-1 (HO-1), which helps eliminate reactive oxygen species (ROS) and produces bilirubin and carbon monoxide. This action mitigates excessive immune responses that can be detrimental to health .

2. Photodynamic Therapy

In PDT, 5-ALA is administered topically or systemically, leading to the accumulation of PPIX in tumor cells. Upon exposure to light, PPIX generates reactive oxygen species that induce cell death selectively in malignant cells. Case studies have shown promising results in treating conditions such as glioblastoma and other cancers .

3. Enhanced Surgical Visualization

5-ALA's ability to fluoresce allows for improved visualization during surgeries, particularly in glioma resections. Studies have reported sensitivity and specificity rates of 85% and 100%, respectively, for detecting tumor tissue using fluorescence-guided techniques .

Case Studies

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 5-ALA:

- Fluorescence Characteristics : Following administration, PPIX levels peak in glioma cells within 6–8 hours, allowing for optimal surgical timing .

- Survival Outcomes : A retrospective cohort study indicated that patients undergoing 5-ALA-guided surgery had significantly improved overall survival compared to those who did not receive this intervention .

- Mechanisms of Action : Research indicates that 5-ALA enhances ATP production in cells with mitochondrial deficiencies by increasing cytochrome c oxidase activity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-ALA HCl, and how do they differ in yield and purity?

- Methodology : The synthesis of 5-ALA HCl often involves condensation of glycine with succinyl-CoA derivatives or catalytic hydrogenation of nitrolevulinic acid intermediates. For example, Shrestha-Dawadi et al. (2003) optimized a method using palladium catalysts for hydrogenation, achieving ~85% yield . Alternatively, enzymatic approaches using aminotransferases (e.g., Ahmed et al., 2007) reduce byproduct formation but require stringent pH control . Key parameters affecting purity include reaction temperature (20–25°C), solvent selection (e.g., methanol/water mixtures), and post-synthesis purification via recrystallization .

Q. How should 5-ALA HCl be stored to maintain stability in cell culture studies?

- Protocol : Store lyophilized 5-ALA HCl at -20°C in moisture-proof containers to prevent hydrolysis. For in vitro use, prepare stock solutions in PBS (pH 7.4) and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles, as decomposition (evidenced by yellow discoloration) reduces bioavailability .

Q. What safety precautions are critical when handling 5-ALA HCl in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 risk) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in 5-ALA HCl’s dual role as a photosensitizer and cytoprotectant?

- Experimental Design : Dose-dependent effects are critical. Low-dose 5-ALA HCl (0.1–1 mM) upregulates heme oxygenase-1 (HO-1), mitigating oxidative stress in cardiomyocytes, while higher doses (>5 mM) induce protoporphyrin IX (PPIX) accumulation for photodynamic therapy (PDT). Use in vivo models (e.g., HCC xenografts) with controlled light irradiation (635 nm, 50 J/cm²) to isolate mechanisms .

Q. What methodologies optimize PPIX accumulation in tumor cells for PDT applications?

- Protocol :

- Incubation : Treat cells with 1 mM 5-ALA HCl for 3–6 hours in serum-free medium to enhance uptake .

- Enhancers : Co-administer iron chelators (e.g., deferoxamine) to inhibit PPIX conversion to heme .

- Quantification : Use flow cytometry with PPIX-specific fluorescence filters (ex/em: 405/635 nm) .

Q. How do ABCG2 transporters affect 5-ALA HCl pharmacokinetics, and how can this be addressed in glioblastoma models?

- Strategy : ABCG2 efflux pumps reduce intracellular PPIX levels. Co-administration with inhibitors like Ko143 (1 µM) enhances PPIX retention. Validate using in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cells) and LC-MS/MS to quantify brain-tissue penetration .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on 5-ALA HCl’s efficacy in agricultural growth regulation?

- Variables :

- Light Exposure : PPIX accumulation in plants is light-dependent; studies using inconsistent photoperiods (e.g., 12 vs. 16 hours) yield variable growth rates .

- Soil pH : Bioavailability decreases in alkaline soils (pH >7.5). Pre-treat soil with organic acids (e.g., citric acid, 0.1% w/w) to improve uptake .

Q. Methodological Tables

Table 1 : Solubility and Stability of 5-ALA HCl

| Condition | Solubility (mg/mL) | Stability Duration | Reference |

|---|---|---|---|

| PBS (pH 7.4, 25°C) | 50 | 24 hours | |

| DMSO | 100 | 1 month (-20°C) | |

| Cell Culture Medium | 30 | 6 hours (37°C) |

Table 2 : Key Synthetic Routes for 5-ALA HCl

| Method | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogenation of 5-NLA | Pd/C, H₂ | 85 | 98 |

| Enzymatic Synthesis | Aminotransferase | 70 | 95 |

| Condensation | EDCI, HOBt | 65 | 90 |

Propriétés

IUPAC Name |

5-amino-4-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFONARZHCSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045914 | |

| Record name | Aminolevulinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-09-2 | |

| Record name | Aminolevulinic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminolevulinic acid hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5451-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5451-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminolevulinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOLEVULINIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35KBM8JGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.